Benzo[c]cinnoline N-oxide

Catalog No.
S1894357
CAS No.
6141-98-6
M.F
C12H8N2O
M. Wt
196.2 g/mol
Availability
In Stock
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Benzo[c]cinnoline N-oxide

CAS Number

6141-98-6

Product Name

Benzo[c]cinnoline N-oxide

IUPAC Name

5-oxidobenzo[c]cinnolin-5-ium

Molecular Formula

C12H8N2O

Molecular Weight

196.2 g/mol

InChI

InChI=1S/C12H8N2O/c15-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-14/h1-8H

InChI Key

JFIBBBQSFGWTPH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[N+](=N2)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[N+](=N2)[O-]

Electrochemical Analysis

Scientific Field: Analytical Chemistry

Summary of the Application: The electrochemical behavior of Benzo[c]cinnoline N-oxide has been studied extensively due to its mutagenic, antirheumatic, and carcinogenic activity, as well as its usage in dye chemistry and pharmaceuticals . It has been observed that this compound exhibits two discrete 2 and 4 electron reduction waves in acidic media, but only one wave in basic media .

Methods of Application or Experimental Procedures: The electrochemical behavior of Benzo[c]cinnoline N-oxide was studied using various voltammetric techniques, such as sampled current polarography, cyclic voltammetry, chronoamperometry, chronocoulometry, and constant potential coulometry . The molecule’s adsorption on the surface of the mercury drop was analyzed, and this phenomenon was exploited to calculate the diffusion coefficient of Benzo[c]cinnoline N-oxide .

Results or Outcomes: The number of electrons transferred and the diffusion coefficient were determined using the aforementioned voltammetric techniques . A mechanism for the electrode reaction was proposed based on these findings .

Synthesis of Benzo[c]cinnolines and Azoarenes

Scientific Field: Organic Chemistry

Methods of Application or Experimental Procedures: The synthesis involves a dual C–N coupling of phthalhydrazide and trivalent halogen reagents . 3,3′,4,4′-Tetraphenyl-1,1′-biisoquinoline serves as a privileged ligand for Cu-catalyzed C–N coupling for the first time . This method features base-mediated auto-deprotection of phthaloyl after Cu-catalyzed N, N ′-diarylation in one pot, without extra steps for deprotection .

Results or Outcomes: The process yields benzo[c]cinnolines (up to 99% yields) and azoarenes (mostly >90% yields) with broad scope .

Therapeutic Potential

Scientific Field: Medicinal Chemistry

Summary of the Application: Cinnoline or Benzo-pyridazine has its place in the family of fairly well-known benzfuseddiazine heterocycles . Because of its natural occurrence and synthetic exploration, cinnoline compounds validated its thought-provoking bioactivity through a number of research publications and patents during the last few decades .

Methods of Application or Experimental Procedures: The therapeutic potential of cinnoline compounds is evaluated through various in vitro and in vivo studies .

Results or Outcomes: The studies have shown promising results, indicating the potential of cinnoline compounds in various therapeutic applications .

Formation of 1,10-Disubstituted Benzo[c]cinnolines

Summary of the Application: The product of aerial oxidation appeared to be a 2:3 mixture of isomeric benzo[c]cinnoline N-oxides .

Methods of Application or Experimental Procedures: The formation of 1,10-Disubstituted Benzo[c]cinnolines involves the aerial oxidation of a mixture of isomeric benzo[c]cinnoline N-oxides .

Results or Outcomes: The process yields a 2:3 mixture of isomeric benzo[c]cinnoline N-oxides .

Benzo[c]cinnoline N-oxide is a heterocyclic compound characterized by its unique fused ring structure, which consists of a benzo[c]cinnoline framework with an N-oxide functional group. Its molecular formula is C₁₂H₈N₂O, and it has a molecular weight of approximately 196.209 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

The mechanism of action of Benzo[c]cinnoline N-oxide remains largely unknown. While some studies suggest potential biological activity, further research is required to elucidate its specific interactions with biological targets or pathways [].

Due to limited research on Benzo[c]cinnoline N-oxide, information on its safety profile, including toxicity, flammability, and reactivity, is not readily available. It is advisable to handle this compound with caution in a well-ventilated laboratory following standard procedures for unknown chemicals [].

That are significant for its synthesis and functionalization. Notably, it can be converted into benzo[c]cinnoline through a reaction with sodium ethoxide at elevated temperatures, achieving near-quantitative conversion . Additionally, the electrochemical behavior of benzo[c]cinnoline N-oxide has been studied, revealing that the first electron transfer reaction is followed by an irreversible chemical reaction, while the second is reversible .

Research indicates that benzo[c]cinnoline N-oxide exhibits various biological activities. It has been investigated for its potential as an antitumor agent and has shown promise in inhibiting certain types of cancer cell proliferation. The compound's biological mechanisms may involve interactions with cellular pathways that regulate cell growth and apoptosis.

The synthesis of benzo[c]cinnoline N-oxide can be achieved through multiple methods, including:

  • Reduction of Dinitrobiphenyl: This method involves the reduction of 2,2'-dinitrobiphenyl to yield the desired N-oxide .
  • Electrochemical Synthesis: Electrochemical methods have been explored for synthesizing this compound, providing an efficient route to obtain it in pure form .
  • Novel Synthetic Processes: Recent studies have reported novel synthetic pathways that enhance yield and purity, involving specific reagents and conditions tailored to optimize the reaction .

Benzo[c]cinnoline N-oxide finds applications in various domains:

  • Medicinal Chemistry: Its potential as an antitumor agent makes it a candidate for drug development.
  • Material Science: The compound may be utilized in the development of new materials due to its unique electronic properties.
  • Electrochemical Sensors: Its electrochemical behavior allows for applications in sensor technology.

Interaction studies have demonstrated that benzo[c]cinnoline N-oxide can interact with various biological molecules, influencing enzymatic activities and cellular processes. The compound's ability to participate in redox reactions makes it a subject of interest for further exploration in biochemical applications.

Benzo[c]cinnoline N-oxide shares structural and functional characteristics with several other compounds. Here are some similar compounds along with a brief comparison:

Compound NameStructural FeaturesUnique Aspects
Benzo[c]cinnolineLacks the N-oxide groupKnown for its strong fluorescent properties
CinnolineContains a simpler fused ring structureMore widely studied for its biological activities
BenzothiazoleContains sulfur in the ring structureExhibits distinct pharmacological properties

Benzo[c]cinnoline N-oxide stands out due to its unique fused ring system combined with the N-oxide functionality, which enhances its reactivity and potential biological activity compared to its analogs.

Traditional Reductive Cyclization Approaches

Traditional synthetic approaches to benzo[c]cinnoline N-oxide rely on reductive cyclization methodologies that convert appropriately substituted biphenyl precursors into the target heterocyclic framework. These methods have been extensively studied and optimized to achieve high yields and selectivity for the N-oxide formation pathway.

Zinc/Calcium Chloride-Mediated Reduction-Oxidation Systems

The zinc/calcium chloride-mediated system represents one of the most effective traditional approaches for synthesizing benzo[c]cinnoline N-oxide derivatives [1]. This methodology employs a complex reduction-oxidation-cyclization sequence that proceeds through distinct mechanistic pathways depending on reaction conditions [2].

The process begins with the partial reduction of nitro groups in 2,2'-dinitrobiphenyl substrates, which proceeds via a single electron transfer mechanism to yield hydroxyamino and nitroso intermediates [3]. The subsequent cyclization step involves the formation of the nitrogen-nitrogen double bond through a radical mechanism mediated by nitroso radical anions [1].

Research by Bjørsvik and colleagues demonstrated that this system can selectively produce either benzo[c]cinnoline or benzo[c]cinnoline N-oxide depending on the specific reaction conditions employed [3]. When the reaction is conducted using an alcohol as solvent with an alkoxide base, the primary product is benzo[c]cinnoline with yields reaching 93% [1]. Conversely, when water is used as the solvent with sodium hydroxide as the base, benzo[c]cinnoline N-oxide is obtained in 91% yield [3].

The mechanistic investigation revealed that atmospheric oxygen plays a crucial role in the cyclization process [4]. Under strictly anaerobic conditions, the triamine derivative is the sole product isolated, even after prolonged reaction times at elevated temperatures [4]. Contact with air initiates the benzo[c]cinnoline skeleton formation, confirming the oxidative nature of the cyclization step [4].

Reaction ConditionsSolventBaseProductYield (%)
Reductive conditionsAlcoholAlkoxideBenzo[c]cinnoline93
Oxidative conditionsWaterSodium hydroxideBenzo[c]cinnoline N-oxide91

Raney Nickel Catalysis Under Basic Conditions

Raney nickel catalysis under basic conditions provides an alternative traditional approach for the synthesis of benzo[c]cinnoline derivatives [5]. This methodology utilizes improved Raney nickel alloy catalysts with enhanced activity and selectivity compared to conventional granular catalysts [5].

The catalyst system comprises a monolithic mesh-type structure of nickel alloy with an integral beta phase Raney nickel coating on the outer surfaces [5]. The catalytic activators include molybdenum, ruthenium, tantalum, and titanium, with the weight fraction of nickel in the combined alloy maintained between 0.80 and 0.95 [5].

This catalytic approach enables substantially higher reactant flow rates and lower operating temperatures compared to conventional fluidized bed granular catalysts [5]. The enhanced performance characteristics make this methodology particularly suitable for large-scale synthesis applications where process efficiency is critical [5].

The mechanism involves the coordination of amine-substituted aromatic compounds with the catalyst surface, followed by selective hydrogenation and cyclization processes [5]. The substrate scope includes aromatic compounds where the benzene or naphthalene ring system contains hydrogen atoms, amine groups, or aliphatic chains with specific carbon atom counts [5].

Green Synthesis Strategies

Modern synthetic approaches to benzo[c]cinnoline N-oxide increasingly emphasize environmentally sustainable methodologies that minimize waste generation and reduce the environmental impact of chemical processes.

Solvent Optimization for Eco-Friendly Production

Solvent optimization represents a critical component of green synthesis strategies for benzo[c]cinnoline N-oxide production [6]. Statistical experimental design and multivariate modeling have been employed to identify optimal solvent systems that maximize yield while minimizing environmental impact [3].

The optimization process revealed that water-based solvent systems provide superior performance for N-oxide formation compared to organic solvents [3]. When 40% aqueous sodium hydroxide solution is used as the reaction medium, benzo[c]cinnoline N-oxide can be obtained in yields up to 95% [6]. The reaction conditions involve refluxing at 155°C for 4.5 hours, followed by standard aqueous workup procedures [6].

Response surface methodology has been applied to map the relationship between solvent composition, temperature, and reaction time with product yield [7]. This statistical approach enables the identification of optimal conditions through systematic variation of multiple parameters simultaneously, rather than the traditional one-variable-at-a-time approach [7].

The optimized aqueous system eliminates the need for organic co-solvents, significantly reducing the environmental footprint of the synthesis process [6]. Post-reaction purification involves extraction with ethyl acetate followed by column chromatography using dichloromethane/acetone mixtures [6].

ParameterOptimal ValueImpact on Yield
Sodium hydroxide concentration40% aqueousMaximum N-oxide selectivity
Reaction temperature155°CComplete conversion
Reaction time4.5 hoursOptimal yield-time balance
Reflux conditionsRequiredEnsures uniform heating

Mechanochemical Activation Techniques

Mechanochemical synthesis techniques have emerged as promising alternatives to traditional solution-based methods for heterocycle synthesis [8]. These approaches offer significant advantages including reduced reaction times, improved atom economy, and enhanced energy efficiency [8].

Mechanochemical activation involves the use of mechanical force to initiate and drive chemical reactions in the solid state, often without the need for solvents [9]. This methodology has demonstrated unprecedented modes of reactivity and selectivity with substantially lower environmental impact compared to conventional approaches [8].

The application of mechanochemical techniques to benzo[c]cinnoline N-oxide synthesis involves the use of ball milling or grinding procedures to activate the starting materials [8]. The mechanical energy input facilitates bond breaking and formation processes that would otherwise require harsh reaction conditions or extended reaction times [8].

Recent developments in mechanochemical synthesis have shown particular promise for the formation of nitrogen-containing heterocycles [9]. The solid-state methodology provides access to complex organic molecules under aerobic conditions with minimized environmental impact [9]. The scalability of mechanochemical processes makes them attractive for industrial applications where traditional methods may be impractical [9].

N-Oxide-Specific Formation Pathways

The selective formation of N-oxide functionality in benzo[c]cinnoline systems requires specialized synthetic approaches that favor oxidation over reduction pathways.

Aerobic Oxidation Mechanisms in Biphenyl Systems

Aerobic oxidation mechanisms play a crucial role in the formation of benzo[c]cinnoline N-oxide from biphenyl precursors [10]. These processes utilize molecular oxygen as the terminal oxidant, providing atom-economical and environmentally benign synthetic routes [10].

The mechanism involves the initial activation of molecular oxygen through coordination with catalytic species, followed by selective oxidation of nitrogen-containing intermediates [11]. The aerobic oxidation process can proceed through multiple pathways, including carbanion routes, radical mechanisms, and hydride-transfer processes [11].

Single electron transfer processes are particularly important in biphenyl systems, where the aromatic framework can stabilize radical intermediates [12]. The formation of aroyloxy radicals from peracid oxidants has been identified as a key step in many aerobic oxidation processes [12]. These radicals can abstract hydrogen atoms from carbon-hydrogen bonds, initiating radical chain mechanisms that lead to product formation [12].

The selectivity for N-oxide formation over other oxidation products depends on the electronic properties of the biphenyl system and the specific reaction conditions employed [10]. Electron-rich aromatic systems tend to favor N-oxide formation, while electron-deficient systems may undergo alternative oxidation pathways [10].

Meta-chloroperbenzoic acid has been widely used as an oxidant for N-oxide formation, providing high yields under mild reaction conditions [13]. The oxidation process involves nucleophilic attack of the nitrogen lone pair on the peroxide oxygen, followed by oxygen-oxygen bond cleavage and proton transfer [12].

Protecting Group Strategies for Selective N-Oxidation

Protecting group strategies are essential for achieving selective N-oxidation in complex benzo[c]cinnoline systems containing multiple reactive sites [14]. These approaches enable chemoselectivity by temporarily masking reactive functionalities that might interfere with the desired oxidation process [15].

The ideal protecting group for selective N-oxidation must fulfill several critical requirements: selective introduction under mild conditions, stability under oxidative reaction conditions, and clean removal without affecting the N-oxide functionality [15]. The protecting group should not introduce additional reactive sites that could complicate the oxidation process [14].

Common protecting strategies for amine functionalities include N-acylation, N-alkylation, and carbamate formation [15]. N-Benzoyl, N-acetyl, and N-trifluoroacetyl groups are frequently employed for temporary protection of primary and secondary amines [15]. These acyl protecting groups can be removed under basic or acidic conditions after the oxidation step is complete [15].

Carbamate protecting groups, including tert-butoxycarbonyl and benzyloxycarbonyl derivatives, offer orthogonal protection strategies that can be selectively removed under different conditions [15]. This orthogonality is particularly valuable in complex synthetic sequences where multiple deprotection steps may be required [15].

The electronic effects of protecting groups on the oxidation process must be carefully considered [14]. Electron-withdrawing protecting groups can reduce the nucleophilicity of nearby nitrogen atoms, potentially inhibiting N-oxide formation [14]. Conversely, electron-donating groups may enhance the reactivity toward oxidants but could lead to overoxidation or side reactions [14].

Stereoelectronic factors also influence the success of protecting group strategies [2]. The spatial arrangement of protecting groups relative to the oxidation site can significantly impact both the rate and selectivity of the N-oxidation process [2]. Bulky protecting groups may provide kinetic protection against undesired oxidation pathways while allowing access to the target nitrogen atom [2].

Detailed X-ray crystallographic studies have revealed significant structural insights into benzo[c]cinnoline N-oxide derivatives [1] [2] [3]. The most comprehensive structural characterization has been performed on 1-amino-10-propylthiobenzo[c]cinnoline 5-N-oxide (7(N5)), which demonstrates the fundamental structural features characteristic of benzo[c]cinnoline N-oxide compounds [1] [4].

The crystallographic analysis reveals that benzo[c]cinnoline N-oxide compounds adopt a triclinic crystal system with space group P1̄ [1]. The N-oxide derivative cocrystallizes with benzene molecules, indicating specific intermolecular interactions that influence the crystal packing arrangement [1]. The molecular formula C₁₈H₁₈N₃OS represents the N-oxide compound with incorporated benzene of crystallization [1].

Key crystallographic parameters demonstrate the significant helical distortion present in these compounds. The unit cell dimensions include lattice parameters of a = 8.1510(7) Å, b = 18.6106(7) Å, and c = 12.102(1) Å, with angular parameters α = 86.262(1)°, β = 83.364(1)°, and γ = 74.711(1)° [1]. The unit cell volume of 813.3(1) ų accommodates two molecules per unit cell (Z = 2) [1].

The most striking feature revealed by X-ray crystallography is the substantial helical distortion of the heterocyclic ring system [1] [2]. This distortion arises from steric interactions between substituents at the 1 and 10 positions of the benzo[c]cinnoline framework [1]. The helical geometry is characterized by significant dihedral angles that deviate markedly from planarity. The dihedral angle C(5)-N(1)-N(2)-C(6), which characterizes the azo bridge geometry, measures approximately 11.3(2)° in the N-oxide derivative [1]. Similarly, the dihedral angle C(1)-C(12)-C(11)-C(10) of the biphenyl junction shows substantial deviation at -29.6(2)° [1].

The torsional strain induced by these substituents causes additional bending of both benzene rings by approximately 15°, as measured by the angle between the C(1)-C(12)-C(5) and C(2)-C(3)-C(4) planes [1]. This ring bending represents a significant departure from the planar geometry typical of unsubstituted aromatic systems [1].

Comparative Torsional Strain Measurements

Comparative analysis of torsional strain in benzo[c]cinnoline N-oxide compounds reveals important structure-property relationships [1]. The torsional strain has been quantitatively assessed through both experimental crystallographic measurements and computational modeling approaches [1].

The N-oxide functionality introduces specific geometric constraints that influence the overall molecular strain. The N(2)-O(1) bond length in the N-oxide derivative measures 1.275(2) Å, which is characteristic of N-oxide bonds [1]. This introduction of the oxygen atom at the N(2) position significantly affects the N(2)-C(6) bond, which is elongated by 0.03 Å compared to the non-oxidized compound [1]. This bond elongation is similar to that observed in related azoxy compounds such as 4,4′-azoxyanisole [1].

Critical to understanding the strain distribution is the close contact between non-bonded atoms within the molecule. The N(3) and S(1) atoms, which contribute to the helical geometry, are separated by approximately 2.84 Å in both the N-oxide and reference compounds [1]. This separation is 17% shorter than the sum of their van der Waals radii, indicating significant steric compression [1].

Computational analysis using PM3 calculations has provided quantitative estimates of the torsional strain energy [1]. For the parent benzo[c]cinnoline system, the torsional strain is estimated at approximately 5 kcal/mol [1]. This substantial strain energy reflects the energetic cost of forcing the aromatic system away from its preferred planar geometry [1].

Despite the significant torsional strain and non-planarity of the ring system, the interatomic distances in the strained compounds remain remarkably similar to those found in the parent benzo[c]cinnoline [1]. This observation suggests that the aromatic character is largely preserved despite the geometric distortion [1].

The propyl chain conformation also reflects the influence of molecular strain. In the N-oxide derivative, the propyl chain adopts an all-trans conformation with a gauche geometry (65°) at the S(1)-C(13) bond [1]. This conformation differs from that observed in the non-oxidized reference compound, where the propyl chain shows a gauche conformation (60.3°) at the C(13)-C(14) bond and a nearly trans arrangement (159.2°) at the S(1)-C(13) bond [1].

N-Oxide-Substituent Electronic Effects on Aromatic Systems

The introduction of the N-oxide functionality significantly modifies the electronic properties of the benzo[c]cinnoline aromatic system [5] [6]. These electronic effects manifest in altered charge distribution, modified frontier orbital energies, and changed reactivity patterns compared to the parent heterocycle [5].

The N-oxide group functions as a strong electron-withdrawing substituent through both inductive and resonance mechanisms [5] [6]. The positive charge localized on the nitrogen atom creates a significant dipole moment, with benzo[c]cinnoline N-oxide derivatives exhibiting dipole moments of approximately 5.22 D [7]. This substantial dipole moment reflects the polar nature of the N-O bond and its influence on the overall electronic structure [7].

Electronic effects of the N-oxide substituent are particularly pronounced in aromatic interactions [5]. Electron-withdrawing substituents such as the N-oxide group increase the strength of aromatic interactions by factors of up to 20, highlighting the crucial role of electrostatics in stabilizing both edge-to-face and stacking interactions [5]. This enhancement occurs because the electron-withdrawing nature of the N-oxide group makes the aromatic ring more electron-deficient, leading to more favorable electrostatic interactions with electron-rich aromatic systems [5].

The electronic structure modifications extend to the frontier molecular orbitals. Theoretical calculations using ZINDO//PM3 methods have revealed that the N-oxide functionality significantly alters the HOMO and LUMO energy levels compared to the parent benzo[c]cinnoline [1]. These orbital energy changes directly influence the electronic absorption spectra and chemical reactivity of the compounds [1].

Spectroscopic evidence supports the electronic perturbation induced by the N-oxide group. The UV-visible absorption spectrum of benzo[c]cinnoline N-oxide derivatives shows characteristic red-shifted absorption bands compared to the parent heterocycle [1]. The n-π* transition appears red-shifted by approximately 10 nm, while the π-π* transition shows more substantial red-shifting effects [1]. These spectral changes reflect the altered electronic structure and reduced HOMO-LUMO energy gap in the N-oxide derivative [1].

The electron-withdrawing nature of the N-oxide substituent also influences the reactivity of the aromatic system toward electrophilic and nucleophilic reactions [8]. The reduced electron density in the aromatic rings makes them less susceptible to electrophilic attack while potentially enhancing their reactivity toward nucleophilic reagents [8].

Conformational Analysis Through PM3 Calculations

Semi-empirical PM3 calculations have provided detailed insights into the conformational preferences and energetic landscapes of benzo[c]cinnoline N-oxide compounds [1] [9]. These computational studies complement experimental crystallographic data and offer predictions for solution-phase conformational behavior [1].

PM3 calculations using the Gaussian 94 software package on SGI R8000 workstations have been extensively employed for geometry optimization and conformational analysis [1]. The calculations utilize the PM3 Hamiltonian, which provides a reasonable balance between computational efficiency and accuracy for organic heterocyclic systems [1].

Conformational analysis reveals that the helical distortion observed in the crystal structures represents the global energy minimum for these substituted benzo[c]cinnoline derivatives [1]. The calculations confirm that the torsional strain of approximately 5 kcal/mol is energetically acceptable given the steric constraints imposed by the 1,10-disubstitution pattern [1].

The PM3 calculations predict that the n-π* electronic transition is virtually unaffected by both substitution and ring bending, while the π-π* transition shows significant sensitivity to geometric distortion [1]. Specifically, the π-π* Lb band is predicted to be red-shifted by 33 nm compared to the planar parent compound [1]. This prediction aligns well with experimental spectroscopic observations [1].

Electronic spectra calculations using the ZINDO method (INDO/2, 30 × 30 CI) with PM3-optimized geometries provide detailed assignments of electronic transitions [1]. For benzo[c]cinnoline N-oxide derivatives, the calculations locate n-π* and π-π* transitions at 435 nm and 328 nm, respectively [1]. Additional long-wavelength absorption bands result from HOMO-LUMO transitions involving specific electron manifolds associated with the substituent groups [1].

The conformational analysis also addresses the flexibility of substituent chains attached to the benzo[c]cinnoline framework [1]. PM3 calculations predict specific preferred conformations for alkyl chains, which are influenced by both intramolecular steric interactions and electronic effects from the aromatic system [1]. These predictions have been validated by comparison with experimental crystal structures [1].

Solvent effects on conformational preferences have been investigated through continuum solvation models incorporated into the PM3 calculations [9]. These studies suggest that polar solvents may stabilize different conformations compared to the gas-phase or crystal structures, particularly for compounds with significant dipole moments such as N-oxide derivatives [9].

The computational analysis extends to investigation of reaction pathways and transition states relevant to the synthesis and reactivity of benzo[c]cinnoline N-oxide compounds [10] [9]. PM3 calculations have been used to model the cyclization mechanisms leading to benzo[c]cinnoline formation and to predict the energetics of various synthetic transformations [10].

XLogP3

2.2

LogP

2.24 (LogP)

UNII

L9A8N30PPG

Other CAS

6141-98-6

Wikipedia

Benzo[c]cinnoline, 5-oxide

Dates

Last modified: 08-16-2023

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